3-Fluoroquinolin-6-amine
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Overview
Description
3-Fluoroquinolin-6-amine is a chemical compound with the molecular formula C9H7FN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the third position and an amine group at the sixth position on the quinoline ring structure gives this compound unique chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroquinolin-6-amine typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group, such as a halogen, on the quinoline ring. This reaction often requires the use of a strong base and a fluorinating agent under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that include the preparation of intermediate compounds. These intermediates are then subjected to fluorination and amination reactions to yield the final product. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and fluorinating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-6-carboxylic acid, while reduction can produce this compound derivatives with different alkyl groups .
Scientific Research Applications
3-Fluoroquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Fluoroquinolin-6-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. By stabilizing the enzyme-DNA complex, the compound prevents the progression of the replication fork, leading to cell death .
Comparison with Similar Compounds
3-Fluoroquinoline: Lacks the amine group at the sixth position.
6-Aminoquinoline: Lacks the fluorine atom at the third position.
Fluoroquinolones: A class of antibiotics with similar structural features but different functional groups.
Uniqueness: 3-Fluoroquinolin-6-amine is unique due to the presence of both a fluorine atom and an amine group on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-fluoroquinolin-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLKWOKJHCWILZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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